molecular formula C21H19F2N5O5 B10831462 OncoFAP

OncoFAP

Número de catálogo: B10831462
Peso molecular: 459.4 g/mol
Clave InChI: PNRJDKPIARNTNM-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

OncoFAP, a high-affinity small organic ligand targeting fibroblast activation protein (FAP), has emerged as a significant player in cancer diagnostics and therapeutics. FAP is predominantly expressed in the stroma of various solid tumors, making it an attractive target for imaging and treatment strategies. This article delves into the biological activity of this compound, highlighting its mechanisms, preclinical evaluations, and clinical implications based on diverse research findings.

This compound binds selectively to FAP with a dissociation constant of 680 pM, demonstrating the highest affinity among reported FAP ligands . This strong binding affinity facilitates rapid accumulation in tumor tissues while minimizing uptake in healthy organs, which is crucial for effective cancer treatment.

Key Features:

  • Selective Binding : this compound shows preferential binding to FAP-expressing cells, enhancing tumor localization.
  • Tumor Uptake : Studies indicate that this compound derivatives exhibit significant tumor-to-blood ratios, with values reaching up to 38.1 at 3 hours post-injection in murine models .
  • Therapeutic Potential : The combination of this compound with other therapeutic agents, such as interleukin-2 (L19-IL2), has shown synergistic effects, enhancing anti-tumor activity .

Biodistribution Studies

In various preclinical studies, this compound derivatives have demonstrated favorable biodistribution profiles. For instance, the radiolabeled variant 177Lu-OncoFAP-23 exhibited a tumor uptake of approximately 16% injected dose per gram (ID/g) at 96 hours post-administration, alongside low accumulation in healthy tissues .

Table 1: Biodistribution Results of this compound Derivatives

CompoundTumor Uptake (ID/g)Healthy Organ UptakeTumor-to-Blood Ratio
177Lu-OncoFAP-23~16% (96h)LowHigh
68Ga-OncoFAP6.6% (1h)Minimal8.6
18F-AlF-NOTA-OncoFAP6.6% (1h)Very Low4.3

Efficacy Studies

The efficacy of this compound has been evaluated in various cancer types, including breast cancer and fibrosarcoma. In vivo studies have shown that the administration of this compound leads to significant tumor regression in mouse models bearing FAP-positive tumors .

Imaging Studies

The clinical application of this compound has been explored through PET imaging studies. A retrospective analysis involving 12 patients demonstrated that 68Ga-OncoFAP-PET/CT provided reliable imaging of primary tumors and metastases, supporting its role in cancer diagnosis .

Table 2: Clinical Imaging Results Using this compound

Patient CasePrimary Tumor TypeSUV Max (Primary Tumor)Metastases Detected
Patient #1Breast Cancer12.3 ± 2.3Yes
Patient #2Colon Cancer9.7 ± 8.3Yes
Patient #3FibrosarcomaNot ApplicableYes

Case Studies

Recent case studies have illustrated the successful application of this compound in clinical settings. For example, patients with metastatic disease showed significant uptake of Ga-OncoFAP in lymph nodes and distant metastases, indicating its potential for staging and treatment response assessment .

Propiedades

Fórmula molecular

C21H19F2N5O5

Peso molecular

459.4 g/mol

Nombre IUPAC

4-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H19F2N5O5/c22-21(23)8-12(9-24)28(11-21)17(30)10-26-20(33)14-6-7-25-19-13(14)2-1-3-15(19)27-16(29)4-5-18(31)32/h1-3,6-7,12H,4-5,8,10-11H2,(H,26,33)(H,27,29)(H,31,32)/t12-/m0/s1

Clave InChI

PNRJDKPIARNTNM-LBPRGKRZSA-N

SMILES isomérico

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N

SMILES canónico

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.